![molecular formula C27H23NO3 B14025055 (1S)-2'-(1-Piperidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14025055.png)
(1S)-2'-(1-Piperidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2’-(1-Piperidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid is a complex organic compound that features a binaphthalene core with a piperidinylcarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2’-(1-Piperidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the coupling of a binaphthalene derivative with a piperidinylcarbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(1S)-2’-(1-Piperidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1S)-2’-(1-Piperidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study molecular interactions due to its ability to bind to specific proteins or nucleic acids.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of (1S)-2’-(1-Piperidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidinylcarbonyl group can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
1-(1-Piperidinylcarbonyl)piperazine: Similar in structure but with a piperazine ring instead of a binaphthalene core.
Carbamic acid, [1-(1-piperidinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester: Another related compound with a different core structure.
Uniqueness
What sets (1S)-2’-(1-Piperidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid apart is its binaphthalene core, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
特性
分子式 |
C27H23NO3 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
1-[2-(piperidine-1-carbonyl)naphthalen-1-yl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C27H23NO3/c29-26(28-16-6-1-7-17-28)22-14-12-18-8-2-4-10-20(18)24(22)25-21-11-5-3-9-19(21)13-15-23(25)27(30)31/h2-5,8-15H,1,6-7,16-17H2,(H,30,31) |
InChIキー |
JVICPJQMPQIDTR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
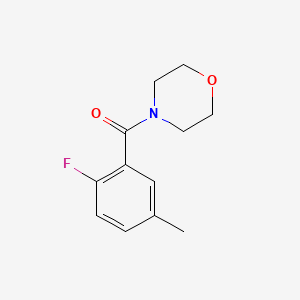
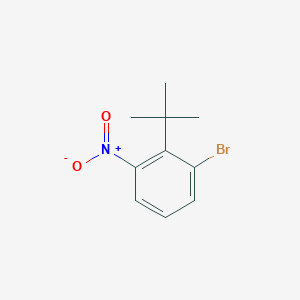
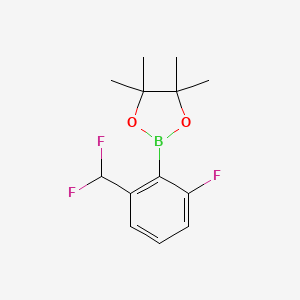


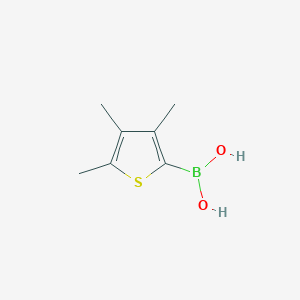


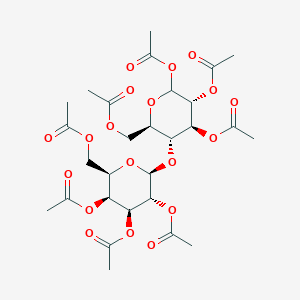
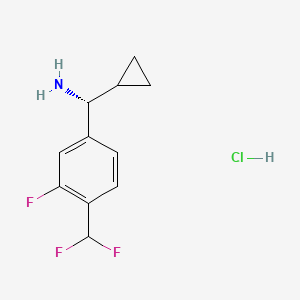
![Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B14025027.png)

![Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B14025029.png)
